1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}AMINO)HEXYL]UREA is a complex organic compound that features a benzodioxole moiety. Compounds containing benzodioxole structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}AMINO)HEXYL]UREA typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the benzodioxole moiety to a hexyl chain: This step may involve nucleophilic substitution reactions.
Formation of the urea linkage: This can be done by reacting the amine group with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the urea linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or hexyl chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for creating new polymers or materials with unique properties.
Biology
Biological activity studies: Compounds with benzodioxole structures are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Drug development: The compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material science: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}AMINO)HEXYL]UREA would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Urea derivatives: Compounds containing urea linkages.
Uniqueness
The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}AMINO)HEXYL]UREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O6 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[6-(1,3-benzodioxol-5-ylmethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H30N4O6/c29-23(27-13-17-5-7-19-21(11-17)33-15-31-19)25-9-3-1-2-4-10-26-24(30)28-14-18-6-8-20-22(12-18)34-16-32-20/h5-8,11-12H,1-4,9-10,13-16H2,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
HTJYAEHZOFFWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCCCCCNC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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